chemical structure and molecular weight of (3-ethoxypropyl)mercury bromide
chemical structure and molecular weight of (3-ethoxypropyl)mercury bromide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organomercurial compounds, characterized by a direct covalent bond between a carbon and a mercury atom, have a long and complex history in chemistry and medicine. While their use has been curtailed in many applications due to toxicity concerns, they remain valuable reagents in specific organic syntheses and serve as important subjects in toxicological research. This guide provides a comprehensive overview of (3-ethoxypropyl)mercury bromide, a specific organomercurial compound, detailing its chemical structure, molecular properties, and proposed methodologies for its synthesis and characterization. This document is intended for a technical audience and emphasizes the scientific principles and experimental considerations necessary for handling and studying this compound.
Part 1: Core Chemical and Physical Properties
(3-Ethoxypropyl)mercury bromide is an organohalide compound containing mercury. A thorough understanding of its fundamental properties is crucial for its synthesis, handling, and application in research.
Chemical Structure and Molecular Formula
The chemical structure of (3-ethoxypropyl)mercury bromide consists of a 3-ethoxypropyl group covalently bonded to a mercury atom, which in turn is bonded to a bromine atom.
Molecular Formula: C₅H₁₁BrHgO[1][2][3]
The structure features a linear C-Hg-Br bond, a common characteristic of organomercury halides. The ethoxypropyl chain introduces a degree of flexibility and polarity to the molecule.
Synonyms and IUPAC Nomenclature:
The CAS Registry Number for this compound is 6012-84-6 .[1][2]
Molecular Weight
The molecular weight of (3-ethoxypropyl)mercury bromide is a critical parameter for stoichiometric calculations in synthesis and for analytical characterization, particularly in mass spectrometry.
| Property | Value |
| Molecular Weight | ~367.64 g/mol |
| Exact Mass | 367.9785 g/mol |
Table 1: Molecular Weight of (3-Ethoxypropyl)mercury Bromide
The exact mass is calculated using the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ²⁰²Hg, ¹⁶O).
Part 2: Synthesis and Characterization
Proposed Synthesis Protocol: Grignard Reaction
This protocol outlines a plausible method for the synthesis of (3-ethoxypropyl)mercury bromide. This procedure should only be attempted by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment, given the high toxicity of mercury compounds.
Reaction Scheme:
CH₃CH₂OCH₂CH₂CH₂MgBr + HgBr₂ → CH₃CH₂OCH₂CH₂CH₂HgBr + MgBr₂
Step-by-Step Methodology:
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Preparation of the Grignard Reagent (3-ethoxypropylmagnesium bromide):
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In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.1 equivalents).
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Initiate the reaction by adding a small crystal of iodine.
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Slowly add a solution of 1-bromo-3-ethoxypropane (1 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) via the dropping funnel.
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Maintain a gentle reflux by controlling the rate of addition. After the addition is complete, continue stirring at room temperature until the magnesium is consumed.
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Reaction with Mercuric Bromide:
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In a separate, flame-dried flask, prepare a suspension of mercuric bromide (HgBr₂) (1 equivalent) in anhydrous diethyl ether or THF.
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Cool the suspension of mercuric bromide in an ice bath.
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Slowly add the freshly prepared Grignard reagent to the mercuric bromide suspension with vigorous stirring.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
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Work-up and Purification:
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Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with diethyl ether.
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude product.
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Purify the crude (3-ethoxypropyl)mercury bromide by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ether mixture).
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Causality Behind Experimental Choices:
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Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.
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Slow Addition and Cooling: The reaction of the Grignard reagent with mercuric bromide is exothermic. Slow addition and cooling are necessary to control the reaction rate and prevent side reactions.
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Saturated Ammonium Chloride Quench: This is a mild method to quench any unreacted Grignard reagent and to break up the magnesium salts, facilitating the separation of the organic and aqueous layers.
Proposed Characterization Methods
Characterization of the synthesized (3-ethoxypropyl)mercury bromide is essential to confirm its identity and purity. The following spectroscopic techniques are proposed.
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethoxy and propyl groups. The protons on the carbon directly bonded to the mercury atom will likely exhibit satellite peaks due to coupling with the ¹⁹⁹Hg isotope (I = 1/2, 16.87% natural abundance).
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Expected Chemical Shifts (δ, ppm):
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Triplet around 1.2 ppm (CH₃ of ethoxy group)
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Quartet around 3.5 ppm (CH₂ of ethoxy group)
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Multiplets for the propyl chain protons (-OCH₂-, -CH₂-, -CH₂Hg-)
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¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon atom directly bonded to mercury will show a large coupling constant with ¹⁹⁹Hg.
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¹⁹⁹Hg NMR: This technique is highly informative for organomercury compounds, with chemical shifts spanning a wide range. The chemical shift of (3-ethoxypropyl)mercury bromide would be characteristic of an alkylmercury bromide.
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
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Expected Absorption Bands (cm⁻¹):
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C-H stretching (alkane): 2850-3000 cm⁻¹
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C-O stretching (ether): 1050-1150 cm⁻¹
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C-Hg stretching: This is a low-frequency vibration and may be difficult to observe with standard IR spectrometers.
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Hg-Br stretching: This vibration occurs at a very low frequency, typically below the range of standard mid-IR spectrometers.
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Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound.
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Expected Observations:
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Molecular Ion Peak (M⁺): The mass spectrum should show a cluster of peaks for the molecular ion due to the presence of multiple isotopes of mercury and bromine. The isotopic pattern will be a definitive indicator of the presence of these elements.
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Fragmentation: Common fragmentation pathways would involve the cleavage of the C-Hg bond and the Hg-Br bond, as well as fragmentation of the ethoxypropyl chain.
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Part 3: Applications and Safety Considerations
Potential Applications
Historically, organomercury compounds have been used as fungicides.[1] (3-Ethoxypropyl)mercury bromide was likely developed for this purpose. In a research context, it can serve as a precursor for the synthesis of other organomercury compounds and as a model compound for toxicological studies.
Safety and Handling
ALL MERCURY COMPOUNDS ARE HIGHLY TOXIC AND SHOULD BE HANDLED WITH EXTREME CAUTION.
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Toxicity: Organomercury compounds are readily absorbed through the skin and can cause severe and irreversible neurological damage. They are also toxic by inhalation and ingestion.[5][6][7]
-
Personal Protective Equipment (PPE):
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Always work in a certified chemical fume hood.
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Wear appropriate chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles.
-
-
Waste Disposal: All mercury-containing waste must be disposed of as hazardous waste according to institutional and governmental regulations.
Part 4: Visualization
Chemical Structure Diagram
Caption: Chemical structure of (3-ethoxypropyl)mercury bromide.
Proposed Synthesis Workflow Diagram
Caption: Proposed workflow for the synthesis of (3-ethoxypropyl)mercury bromide.
References
-
Grokipedia. (n.d.). Mercury(II) bromide. Retrieved from [Link]
- Calvery, H. O. (1923). Preparation of Primary, Secondary and Tertiary Alkyl Mercury Compounds by Means of the Grignard Reagent.
-
Compendium of Pesticide Common Names. (n.d.). (3-ethoxypropyl)mercury bromide. Retrieved from [Link]
-
Loba Chemie. (2018, December 26). MERCURIC BROMIDE AR/ACS MSDS. Retrieved from [Link]
-
NIST. (n.d.). Mercury(II) bromide. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - Mercury (II) Bromide, PA. Retrieved from [Link]
-
T3DB. (2009, July 20). Material Safety Data Sheet Mercury (II) Bromide, PA. Retrieved from [Link]
Sources
- 1. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]
- 2. (3-Ethoxypropyl)mercury bromide | 6012-84-6 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. Preparation of Primary, Secondary and Tertiary Alkyl Mercury Compounds by ... - Herbert Orion Calvery - Google 圖書 [books.google.com.tw]
- 5. lobachemie.com [lobachemie.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. t3db.ca [t3db.ca]
